5-Ethynyl-2,3-dimethylthiophene
Overview
Description
5-Ethynyl-2,3-dimethylthiophene is a heterocyclic compound featuring a thiophene ring substituted with ethynyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2,3-dimethylthiophene typically involves the alkylation of thiophene derivatives. One common method includes the reaction of 2,3-dimethylthiophene with ethynylating agents under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the ethynyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2,3-dimethylthiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkyl halides, and other electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted thiophenes.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
5-Ethynyl-2,3-dimethylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials
Mechanism of Action
The mechanism of action of 5-Ethynyl-2,3-dimethylthiophene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, enhancing the compound’s binding affinity to specific proteins or enzymes. Additionally, the thiophene ring can undergo electrophilic aromatic substitution, allowing the compound to modulate biological pathways by interacting with cellular receptors and enzymes .
Comparison with Similar Compounds
2,5-Dimethylthiophene: Lacks the ethynyl group, resulting in different chemical reactivity and applications.
3-Ethynylthiophene: Similar structure but without the dimethyl substitution, affecting its physical and chemical properties.
2,3-Dimethylthiophene: Similar but without the ethynyl group, leading to different uses in material science and medicinal chemistry.
Uniqueness: 5-Ethynyl-2,3-dimethylthiophene stands out due to the presence of both ethynyl and dimethyl groups, which confer unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in the development of novel pharmaceuticals .
Properties
IUPAC Name |
5-ethynyl-2,3-dimethylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S/c1-4-8-5-6(2)7(3)9-8/h1,5H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWCQTQEXFTXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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